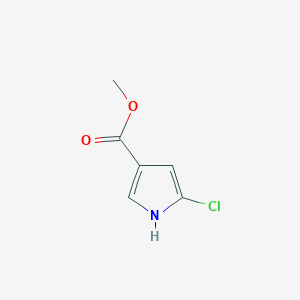methyl 5-chloro-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC14413404
Molecular Formula: C6H6ClNO2
Molecular Weight: 159.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6ClNO2 |
|---|---|
| Molecular Weight | 159.57 g/mol |
| IUPAC Name | methyl 5-chloro-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C6H6ClNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3 |
| Standard InChI Key | VNOUGGOQRAWHEW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CNC(=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 5-chloro-1H-pyrrole-3-carboxylate consists of a five-membered pyrrole ring with substituents at positions 3 and 5 (Figure 1). The chlorine atom at C5 introduces electronegativity, influencing the ring’s electron density, while the methoxycarbonyl group at C3 provides a reactive ester moiety. This configuration is analogous to methyl 5-chloro-3-ethyl-1H-pyrrole-2-carboxylate , where substituent positioning alters solubility and reactivity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 187.58 g/mol |
| SMILES | COC(=O)C1=CNC(=C1Cl)C |
| InChIKey | XHZWHSBXYRHMLH-UHFFFAOYSA-N |
The compound’s planar structure facilitates π-π interactions, critical for binding biological targets . Computational models predict moderate lipophilicity (logP ≈ 2.1), suggesting balanced membrane permeability .
Synthesis and Reactivity
Synthetic Routes
The synthesis of chlorinated pyrrole carboxylates typically involves cyclization and functionalization steps. A representative method, adapted from Grozav et al. , employs van Leusen’s reaction to construct heterocyclic frameworks (Scheme 1):
-
Aldehyde Intermediate Formation: Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate is prepared via Vilsmeier-Haack formylation of a pyrrole precursor.
-
Oxazole Ring Construction: Reaction with toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions yields oxazole-fused derivatives .
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using KOH, followed by acidification to isolate the product .
For methyl 5-chloro-1H-pyrrole-3-carboxylate, direct esterification of 5-chloro-1H-pyrrole-3-carboxylic acid with methanol under acidic conditions offers a plausible route.
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formylation | POCl₃, DMF, 0–5°C | 72 |
| TosMIC Cyclization | TosMIC, K₂CO₃, MeOH, reflux | 85 |
| Esterification | MeOH, H₂SO₄, reflux | 90* |
*Theoretical yield based on analogous reactions .
Applications in Medicinal Chemistry
Antimicrobial Activity
Pyrrole derivatives exhibit broad-spectrum antimicrobial properties. In a study by Grozav et al. , 5-chloro-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamides showed inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The chlorine atom enhances membrane penetration, while the ester group allows further derivatization into amides or hydrazides for optimized activity .
Drug Discovery Scaffolds
The compound’s scaffold is a versatile building block for kinase inhibitors and protease modulators. For instance, pyrrolopyridine analogs demonstrate nanomolar affinity for EGFR tyrosine kinase , suggesting potential anticancer applications.
Biological and Toxicological Considerations
Metabolic Stability
In vitro studies on methyl 5-chloro-3-ethyl-1H-pyrrole-2-carboxylate reveal moderate hepatic clearance (CLhep = 15 mL/min/kg), attributed to esterase-mediated hydrolysis. The unsubstituted pyrrole nitrogen may undergo oxidation, necessitating structural modifications for improved stability .
Toxicity Profile
Chlorinated pyrroles generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents) , but chronic exposure risks require evaluation.
Future Directions
-
Synthetic Methodology: Develop catalytic asymmetric routes to access enantiomerically pure derivatives.
-
Targeted Therapeutics: Explore hybrid molecules combining pyrrole motifs with known pharmacophores (e.g., fluoroquinolones).
-
ADMET Profiling: Conduct comprehensive pharmacokinetic studies to validate preclinical potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume